molecular formula C10H13BrClNO2 B6161804 (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride CAS No. 1956435-81-6

(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride

Cat. No. B6161804
CAS RN: 1956435-81-6
M. Wt: 294.6
InChI Key:
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Description

“(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride” is a chemical compound. It is a derivative of butanoic acid, which is a carboxylic acid with a four-carbon structure . The compound has a bromophenyl group, which is a phenyl ring with a bromine atom attached, and an amino group, which contains nitrogen .

Future Directions

The future directions for research on “(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, research could focus on optimizing the synthesis process or exploring new reactions involving this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include bromination, amidation, and salt formation.", "Starting Materials": [ "3-bromophenylacetic acid", "thionyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Bromination: 3-bromophenylacetic acid is reacted with thionyl chloride in diethyl ether to form 3-bromo-phenylacetyl chloride.", "Amidation: The 3-bromo-phenylacetyl chloride is then reacted with ammonia in water to form (3S)-3-amino-4-(3-bromophenyl)butanoic acid.", "Salt Formation: The (3S)-3-amino-4-(3-bromophenyl)butanoic acid is then reacted with hydrochloric acid in water to form the hydrochloride salt of the final product." ] }

CAS RN

1956435-81-6

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.6

Purity

95

Origin of Product

United States

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